Hydrogen-Bond Donor Count: Enabling Tautomer-Controlled Reactivity Absent in Des-Hydroxy Analogs
The target compound possesses one hydrogen-bond donor (HBD), originating from the tautomerizable 4-hydroxy/6-oxo group, whereas the closest commercial analog 2-(piperidin-1-yl)pyrimidine-5-carbaldehyde (CAS 149806-11-1) has zero HBD [1]. This difference alters reactivity in aldehyde condensation reactions and affects the physicochemical profile of downstream amide or imine products.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde (CAS 149806-11-1): 0 |
| Quantified Difference | Δ = 1 HBD |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) and ChemSpider predictive models; consistent across standard implementations [1] |
Why This Matters
The presence of a hydrogen-bond donor enables differential synthetic handling (e.g., selective protection/deprotection) and influences the ADME properties of final compounds in drug discovery programs.
- [1] PubChem Compound Summary for CID 135438735. Computed Properties section (Hydrogen Bond Donor Count = 1). National Center for Biotechnology Information. View Source
